molecular formula C11H6O2S2 B7777274 Thieno[3,2-b][1]benzothiophene-2-carboxylic acid CAS No. 30376-45-5

Thieno[3,2-b][1]benzothiophene-2-carboxylic acid

Cat. No.: B7777274
CAS No.: 30376-45-5
M. Wt: 234.3 g/mol
InChI Key: HJMXTNQVXZTBHZ-UHFFFAOYSA-N
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Description

The compound (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one is a rhodanine derivative characterized by a planar conjugated system formed by the benzylidene substituent and the imidazolidinone core. This Z-configuration ensures optimal conjugation, enhancing electronic properties critical for applications in metal ion detection and enzyme inhibition . Key identifiers include:

  • CAS Number: 536-17-4
  • Molecular Formula: C₁₂H₁₂N₂OS₂
  • Systematic Name: (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-thioxo-1,3-thiazolidin-4-one (Note: The term "imidazolidinone" is interchangeable with "thiazolidinone" in some literature based on substitution patterns) .

Synthesis: Prepared via condensation of 2-thioxothiazolidin-4-one with 4-(dimethylamino)benzaldehyde under reflux with acetic acid and sodium acetate, yielding the product in good to excellent yields .

Applications: Primarily used as a chelating reagent for detecting Ag⁺, Hg²⁺, Cu²⁺, Au³⁺, Pt²⁺, and Pd²⁺ due to its strong affinity for soft metal ions .

Properties

IUPAC Name

thieno[3,2-b][1]benzothiole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O2S2/c12-11(13)9-5-8-10(15-9)6-3-1-2-4-7(6)14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMXTNQVXZTBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20952719
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30376-45-5
Record name Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20952719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway

  • Precursor Synthesis :

    • 3-Bromobenzo[b]thiophene is lithiated at -78°C using n-butyllithium, followed by formylation with N-formylmorpholine to yield 3-formylbenzo[b]thiophene.

    • Reaction with malonic acid via a Knoevenagel condensation produces β-(3-benzo[b]thienyl)-α-mercaptoacrylic acid.

  • Cyclization :

    • The acrylic acid intermediate undergoes iodine-mediated cyclization in tetrahydrofuran (THF) or nitrobenzene, forming the thieno[3,2-b]benzothiophene core.

  • Oxidation :

    • Subsequent oxidation of the thiol group adjacent to the benzene ring yields the carboxylic acid derivative.

Key Data :

  • Yield: 65–85% for cyclization steps.

  • Characterization: ¹H NMR (CDCl₃) shows distinct aromatic protons at δ 7.33–8.02 ppm.

Multi-Step Synthesis via Ethyl 2-Mercaptoacetate

A modular approach employs ethyl 2-mercaptoacetate for sequential thiophene ring formation.

Reaction Sequence

  • Thiolation :

    • 3-Formylbenzo[b]thiophene reacts with ethyl 2-mercaptoacetate in DMF with K₂CO₃, forming a thioether intermediate.

  • Cyclization :

    • Intramolecular cyclization under acidic conditions (e.g., polyphosphoric acid) generates the ethyl ester of thieno[3,2-b]benzothiophene-2-carboxylic acid.

  • Ester Hydrolysis :

    • Saponification with NaOH or LiOH affords the free carboxylic acid.

Key Data :

  • Yield: 68–82% for ester formation.

  • Melting Point: 118–119°C (intermediate), 90–91°C (final product).

Palladium-Catalyzed Intramolecular Coupling

Palladium-mediated methods enable π-extension for advanced derivatives, though adaptable to the target compound.

Methodology

  • Borylation :

    • 3-Bromothieno[3,2-b]benzothiophene undergoes Miyaura borylation with bis(pinacolato)diboron and Pd(dppf)Cl₂, yielding a boronic ester.

  • Suzuki Coupling :

    • Cross-coupling with halogenated benzoic acids introduces the carboxyl group.

Key Data :

  • Yield: 70% for borylation.

  • Limitations: Requires stringent anhydrous conditions.

Comparative Analysis of Methods

Method Yield Complexity Key Advantage
Iodine Cyclization65–85%ModerateDirect carboxylic acid formation
Ethyl Mercaptoacetate68–82%HighScalable ester intermediates
Palladium Catalysis60–70%HighCompatible with π-extended systems

Structural and Spectroscopic Characterization

  • Molecular Formula : C₁₁H₆O₂S₂ (MW: 234.29 g/mol).

  • ¹³C NMR : Peaks at δ 120.35–142.78 ppm confirm aromatic and thiophilic carbons.

  • EI-MS : m/z 234 (M⁺), 190 (M⁻CO₂H).

Challenges and Optimization

  • Regioselectivity : Bromination at the 2-position competes with 3-substitution, necessitating low-temperature control (-35°C).

  • Purification : Silica gel chromatography is critical due to polar byproducts .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

TBT-CA undergoes regioselective electrophilic substitution due to its electron-rich thiophene moieties. Key reactions include:

Nitration

  • Conditions : HNO₃/H₂SO₄ at 0–5°C.

  • Products : Mononitration occurs preferentially at position 2 (major) and position 4 (minor). Lower temperatures improve regioselectivity (2:4 ratio = 9:1 at 0°C) .

  • Yield : 75–85% for 2-nitro-TBT-CA .

Acetylation

  • Conditions : AcCl/AlCl₃ in CH₂Cl₂.

  • Products : Acetyl groups attach to position 2. Competitive oxidation of sulfur atoms may occur at higher temperatures .

Nucleophilic Aromatic Substitution

The electron-deficient positions adjacent to sulfur atoms allow nucleophilic displacement:

Halogenation

  • Conditions : Br₂ in CHCl₃ or Cl₂ gas.

  • Products : Bromination at position 3; chlorination at position 5 .

  • Yield : 60–70% for 3-bromo-TBT-CA .

Cross-Coupling Reactions

TBT-CA participates in palladium-catalyzed coupling reactions to form extended π-systems:

Reaction Type Conditions Products Yield Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl derivatives at position 265–80%
Heck ReactionPd(OAc)₂, PPh₃, NEt₃, DMF, 120°CAlkenyl-TBT-CA conjugates55–70%

Esterification

  • Conditions : SOCl₂/ROH or DCC/DMAP.

  • Products : Methyl/ethyl esters (e.g., TBT-CA methyl ester) .

  • Application : Esters serve as intermediates for decarboxylation or further derivatization.

Decarboxylation

  • Conditions : Cu powder, quinoline, 200°C.

  • Products : Thieno[3,2-b]benzothiophene (TBT) .

  • Yield : >90% .

Grignard Addition

  • Conditions : RMgX (R = alkyl/aryl), THF, −78°C.

  • Products : Alkyl/aryl-substituted TBT derivatives at position 3 .

Lithiation

  • Conditions : n-BuLi, −78°C.

  • Products : Lithium intermediates for C–C bond formation (e.g., carboxylation to TBT-CA analogs) .

Oxidation to SS-Dioxides

  • Conditions : m-CPBA or H₂O₂/AcOH.

  • Products : Thieno[3,2-b]benzothiophene SS-dioxide derivatives .

  • Yield : 70–85% .

Cyclization with Polyphosphoric Acid (PPA)

  • Conditions : PPA, 120°C.

  • Products : Fused tricyclic systems (e.g., thieno[2,3-b]benzothiophene-diones) .

Biological Activity Derivatives

TBT-CA derivatives exhibit pharmacological potential:

  • GPR35 Agonists : Methyl/ethyl esters show β-arrestin-biased signaling (EC₅₀ = 0.8–3.2 µM) .

  • Kinase Inhibitors : Tricyclic analogs inhibit LIMK1 and PIM kinases (IC₅₀ < 100 nM) .

Scientific Research Applications

Scientific Research Applications

The applications of TTCA can be categorized into several key areas:

Chemistry

  • Building Block for Organic Synthesis : TTCA serves as a versatile building block for synthesizing complex organic molecules and polymers. Its unique structure allows for various chemical modifications, facilitating the development of new materials with tailored properties.

Biology

  • Bioactive Compounds : Research has indicated that derivatives of TTCA exhibit promising antimicrobial and anticancer properties. These compounds are being explored for their potential therapeutic effects against various diseases.
  • GPR35 Agonists : A series of TTCA derivatives have been optimized for agonist activity against GPR35, a receptor implicated in various physiological processes. These compounds may serve as valuable tools in elucidating the biology of GPR35 and its role in health and disease .

Medicine

  • Drug Development : TTCA is being investigated as a pharmaceutical intermediate in drug development. Its ability to interact with specific biological targets makes it a candidate for designing molecules with desired biological activities.

Industry

  • Organic Electronics : TTCA is utilized in developing organic semiconductors for applications in organic thin-film transistors (OTFTs) and dye-sensitized solar cells (DSSCs). In DSSCs, TTCA acts as a π-bridge, enhancing the efficiency of light energy conversion into electrical energy. For instance, DSSCs incorporating TTCA have demonstrated power conversion efficiencies exceeding 9% .

Case Study 1: Dye-Sensitized Solar Cells

Research has demonstrated that incorporating TTCA into DSSCs significantly improves photovoltaic performance. A study reported a DSSC based on TTCA achieving a photocurrent of 16.16 mA cm−2 and an open-circuit voltage of 830 mV . This efficiency can be attributed to the effective π-bridge role played by TTCA in facilitating electron transfer.

Case Study 2: Anticancer Activity

In vitro studies have shown that certain derivatives of TTCA exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies that minimize side effects associated with traditional treatments .

Mechanism of Action

The mechanism of action of thieno3,2-bbenzothiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, its electronic properties enable it to participate in charge transfer processes, making it useful in electronic applications .

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

Compound Name Substituent on Benzylidene Core Structure Molecular Weight Key Properties/Applications References
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-thiazolidin-4-one 2,4-Dichloro Thiazolidin-4-one 373.27 g/mol Enzyme inhibition (e.g., kinase targets)
(5Z)-5-[(2-Hydroxybenzylidene)]-3-(4-methylphenyl)-2-sulfanylidene-thiazolidin-4-one 2-Hydroxy Thiazolidin-4-one 327.40 g/mol Crystallographically characterized; planar geometry enhances π-stacking
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-thiazolidin-4-one 3,4-Dimethoxy Thiazolidin-4-one 387.44 g/mol Enhanced solubility due to methoxy groups; explored in drug discovery
Target Compound 4-Dimethylamino Imidazolidin-4-one 282.32 g/mol High metal ion affinity; used in analytical chemistry

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, methoxy) increase electron density on the benzylidene ring, enhancing metal ion chelation and redox activity .
  • Halogen substituents (e.g., Cl) improve lipophilicity and biological activity, as seen in kinase inhibitors .

Core Structure Variations

Core Structure Example Compound Biological Activity Synthesis Method
Thiazolidin-4-one (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-sulfanylidene-thiazolidin-4-one Antibacterial (MIC₅₀: 8–32 µg/mL for S. aureus) Condensation with glacial acetic acid
Imidazolidin-4-one (5Z)-5-{[4-(Dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one Metal ion detection Similar to thiazolidinones, but with imidazolidinone precursors

Key Observations :

  • Thiazolidin-4-one derivatives exhibit broader antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .
  • Imidazolidin-4-one derivatives, like the target compound, are specialized for analytical applications owing to their tailored substituents .

Example :

  • Synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-thiazolidin-4-one achieved 85% yield using 2,4-dichlorobenzaldehyde .

Metal Ion Detection

The target compound’s dimethylamino group enhances selectivity for soft metal ions (e.g., Ag⁺, Hg²⁺) via lone-pair interactions with the sulfur and nitrogen atoms . Comparatively, hydroxy-substituted analogs (e.g., ) show weaker chelation due to competing protonation.

Enzyme Inhibition

Thiazolidinone analogs with halogen substituents (e.g., 2,4-dichloro in ) exhibit potent kinase inhibition (IC₅₀ < 1 µM), whereas the target compound’s dimethylamino group may limit membrane permeability, reducing biological efficacy.

Biological Activity

Thieno[3,2-b]benzothiophene-2-carboxylic acid (TTCA) is a heterocyclic compound that has garnered attention due to its potential biological activity. This article reviews the biological properties, synthesis methods, and applications of TTCA, focusing on its interactions with various biological targets.

Chemical Structure and Properties

TTCA features a fused thiophene and benzothiophene structure with a carboxylic acid functional group, contributing to its reactivity and biological activity. Its molecular formula is C11H6O2S2C_{11}H_6O_2S_2, with a molecular weight of approximately 234.29 g/mol. The presence of sulfur atoms in its structure may enhance its electronic properties and interactions with biological systems .

Biological Activity

Antimicrobial Properties
Research indicates that TTCA exhibits significant antimicrobial activity. For instance, in one study, derivatives of TTCA demonstrated effective inhibition against Staphylococcus aureus at concentrations as low as 19 parts per million . Additionally, other studies have shown that TTCA can effectively kill aphids when applied as a solution, indicating potential use in agricultural pest control .

Anticancer Potential
TTCA has been investigated for its anticancer properties, particularly through its interactions with kinase targets. Compounds similar to TTCA have been shown to inhibit LIMK proteins, which play a role in actin polymerization and tumor metastasis . The optimization of TTCA derivatives has also led to the identification of potent GPR35 agonists, which may have implications in cancer biology .

Mechanism of Action
The mechanism by which TTCA exerts its biological effects involves interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thus modulating metabolic pathways . This property is crucial for designing therapeutic agents targeting various diseases.

Table 1: Summary of Biological Activities of TTCA Derivatives

Activity Target/Organism Concentration/Effect Reference
AntimicrobialStaphylococcus aureusInhibition at 19 ppm
AntimicrobialPea aphidsComplete mortality after 48h
AnticancerLIMK proteinsInhibition leading to reduced metastasis
Agonist ActivityGPR35Potent agonist identified

Synthesis Methods

Several synthesis methods for TTCA have been reported, including microwave-assisted synthesis that yields high purity and efficiency. The compound serves as a building block for more complex organic molecules and polymers utilized in various applications .

Applications in Industry and Medicine

TTCA's unique structural features make it suitable for applications in organic electronics as well as in medicinal chemistry. Its ability to facilitate charge transport makes it valuable in developing organic semiconductors used in transistors and solar cells. Moreover, ongoing research into its bioactive properties suggests potential roles in drug development targeting specific diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Thieno[3,2-b][1]benzothiophene-2-carboxylic acid, and how can reproducibility be ensured?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursor thiophene derivatives or Suzuki-Miyaura cross-coupling reactions. Key steps include:

  • Precursor purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

  • Cyclization optimization : Monitor reaction progress via thin-layer chromatography (TLC) under UV light.

  • Characterization : Validate purity using 1H^1H-NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and high-resolution mass spectrometry (HRMS) .

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    • Reproducibility Tip : Document solvent ratios, catalyst loadings, and reaction times meticulously. Cross-reference protocols from academic platforms like ResearchGate to identify common pitfalls .
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Q. Which spectroscopic techniques are most reliable for characterizing this compound’s electronic structure?

  • Methodological Answer : A multi-technique approach is critical:

  • UV-Vis Spectroscopy : Identify π→π* transitions (e.g., λ~350 nm in DMSO).
  • Cyclic Voltammetry : Measure oxidation/reduction potentials to estimate HOMO-LUMO gaps.
  • FT-IR : Confirm carboxylic acid C=O stretching (~1700 cm1^{-1}) and thiophene ring vibrations.
  • Data Table Example :
TechniqueKey Peaks/FeaturesAssignment
1H^1H-NMRδ 7.8 (d, 2H)Thiophene protons
FT-IR1705 cm1^{-1}Carboxylic acid C=O
UV-Visλ = 348 nm (ε = 1.2 × 104^4)π→π* transition

Q. What are its primary applications in material science research?

  • Methodological Answer : The compound’s conjugated structure makes it suitable for:

  • Organic Photovoltaics (OPVs) : Blend with PC71_{71}BM and test hole mobility via space-charge-limited current (SCLC) measurements.
  • Electroluminescent Devices : Fabricate OLEDs and measure external quantum efficiency (EQE) using integrating spheres.
  • Reference Existing Studies : Use platforms like ResearchGate to locate recent publications on its charge-transport properties .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported solubility and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate solvation free energy (e.g., using COSMO-RS) to predict solubility in polar solvents like DMF. Compare with experimental data to identify outliers.
  • Molecular Dynamics (MD) : Simulate aggregation behavior in thin films to explain discrepancies in charge mobility measurements.
  • Case Study : If experimental bandgap values conflict with DFT predictions (e.g., 2.8 eV vs. 3.1 eV), re-examine basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent effects in calculations .
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Q. What strategies optimize its solubility for biological assays without compromising electronic performance?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., polyethylene glycol chains) at non-conjugative positions.
  • Co-solvent Systems : Test DMSO/water mixtures (e.g., 10% v/v) to balance solubility and stability.
  • Validation : Use atomic force microscopy (AFM) to ensure film morphology remains intact post-modification.

Q. How to address conflicting catalytic activity data in cross-coupling reactions?

  • Methodological Answer :

  • Control Experiments : Replicate reactions under inert atmospheres (glovebox) to rule out oxygen/moisture interference.
  • Kinetic Profiling : Use in-situ Raman spectroscopy to track intermediate formation rates.
  • Data Reconciliation : Apply statistical tools (e.g., Grubbs’ test) to identify outliers in reported yields .

Data Management & Collaboration

Q. How to leverage academic networks for interdisciplinary research on this compound?

  • Methodological Answer :

  • ResearchGate : Join groups focused on heterocyclic chemistry to share crystallographic data (e.g., CIF files) .
  • Collaborative Databases : Upload synthetic protocols to Zenodo or Figshare with DOI tagging for citation tracking.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thieno[3,2-b][1]benzothiophene-2-carboxylic acid
Reactant of Route 2
Thieno[3,2-b][1]benzothiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.